4-butyl-N-(4-ethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
4-butyl-N-(4-ethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(4-ethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazine ring system, followed by the introduction of the butyl, ethylphenyl, and carboxamide groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzothiadiazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the butyl and ethylphenyl groups via nucleophilic or electrophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation of the corresponding carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(4-ethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
4-butyl-N-(4-ethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Study of its interactions with biomolecules and potential as a chemical probe.
Mechanism of Action
The mechanism of action of 4-butyl-N-(4-ethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-(4-methylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- 4-butyl-N-(4-isopropylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Uniqueness
4-butyl-N-(4-ethylphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl and ethylphenyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C21H25N3O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-butyl-N-(4-ethylphenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-4-6-13-24-15(3)23-28(26,27)20-14-17(9-12-19(20)24)21(25)22-18-10-7-16(5-2)8-11-18/h7-12,14H,4-6,13H2,1-3H3,(H,22,25) |
InChI Key |
MBEKYQSVCBHFCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC)C |
Origin of Product |
United States |
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